

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol CAS number and safety data

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Compound of Interest

Compound Name: (1R)-1-[4-(trifluoromethyl)phenyl]ethanol

Cat. No.: B1350652

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Technical Guide: (1R)-1-[4-(Trifluoromethyl)phenyl]ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol**, a key chiral intermediate in the synthesis of pharmacologically active molecules. This document details its chemical identity, safety data, experimental protocols for its synthesis and analysis, and its biological significance as a precursor to a CCR5 antagonist.

Chemical Identification and Properties


(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a chiral alcohol. The CAS number for the (1R)-enantiomer is 76155-79-8. The racemic mixture, (\pm)-1-[4-(trifluoromethyl)phenyl]ethanol, is identified by CAS number 1737-26-4.

Property	Value	Reference
CAS Number	76155-79-8	
Molecular Formula	C ₉ H ₉ F ₃ O	[1]
Molecular Weight	190.17 g/mol	
Appearance	Clear colorless to pale yellow liquid	[1][2]
Boiling Point	233 °C at 760 mmHg	
62-63 °C at 0.5 mmHg	[3]	
Flash Point	98 °C	[3]
Density	1.237 g/mL at 25 °C	[1]
Refractive Index	1.4560-1.4600 @ 20 °C	[2]
Storage Temperature	Room temperature	[3]

Safety Data

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is classified as harmful and an irritant. The following tables summarize its GHS classification and precautionary statements.

GHS Hazard Classification

Pictogram	Signal Word	Hazard Statements
	Warning	H302: Harmful if swallowed.
		H315: Causes skin irritation.[2] [4]
		H319: Causes serious eye irritation.[2][4]
		H335: May cause respiratory irritation.

Precautionary Statements

Category	Statement
Prevention	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
	P264: Wash skin thoroughly after handling.
	P270: Do not eat, drink or smoke when using this product.
	P271: Use only outdoors or in a well-ventilated area.
	P280: Wear protective gloves/ eye protection/ face protection.[2][4]
Response	P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
	P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
	P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
	P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
	P330: Rinse mouth.
	P332 + P313: If skin irritation occurs: Get medical advice/attention.
	P337 + P313: If eye irritation persists: Get medical advice/attention.
Storage	P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
	P405: Store locked up.

DisposalP501: Dispose of contents/container to an approved waste disposal plant.

Quantitative toxicological data such as LD50 and LC50 values for **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol** are not readily available in the public domain.

Experimental Protocols

Synthesis

This protocol describes the synthesis of **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol** using a recombinant E. coli whole-cell biocatalyst.

Materials:

- 4-(Trifluoromethyl)acetophenone
- Recombinant E. coli cells expressing a suitable carbonyl reductase
- Phosphate buffer (100 mM, pH 7.5)
- Isopropanol
- Maltose
- Standard laboratory glassware and incubator shaker

Procedure:

- Prepare a reaction mixture in a 500 mL Erlenmeyer flask with a total volume of 100 mL.
- The reaction mixture consists of 100 mM phosphate buffer (pH 7.5) containing 15% (v/v) isopropanol.
- Add 17 g/L of recombinant E. coli cells (dry cell weight) to the mixture.
- Add 50 g/L of maltose as a co-substrate for cofactor regeneration.

- Add 100 mM of 4-(trifluoromethyl)acetophenone to initiate the reaction.
- Incubate the reaction mixture at 30 °C with shaking at 200 rpm.
- Monitor the reaction progress by withdrawing samples periodically for analysis. A yield of over 99% with an enantiomeric excess of >99.9% can be achieved within 3 hours under these conditions.

This protocol outlines a general procedure for the asymmetric reduction of 4-(trifluoromethyl)acetophenone using a Corey-Bakshi-Shibata (CBS) catalyst.

Materials:

- 4-(Trifluoromethyl)acetophenone
- (R)- or (S)-Methyl-CBS-oxazaborolidine (1 M in toluene)
- Borane dimethyl sulfide complex (BH₃·SMe₂)
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

- Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
- Dissolve 4-(trifluoromethyl)acetophenone in anhydrous THF under a nitrogen atmosphere.
- Cool the solution to the desired temperature (typically between -20 °C and 0 °C).
- Add the CBS-oxazaborolidine catalyst (typically 5-10 mol%) to the stirred solution.
- Slowly add the borane dimethyl sulfide complex (typically 1.0-1.5 equivalents) to the reaction mixture while maintaining the temperature.

- Stir the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of methanol at low temperature.
- Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
- The crude product can then be purified by column chromatography.

Purification

Materials:

- Silica gel (230-400 mesh)
- Hexane
- Ethyl acetate
- Glass column and other standard chromatography equipment

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a glass column.
- Dissolve the crude **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol** in a minimal amount of the eluent.
- Load the sample onto the top of the silica gel column.
- Elute the column with a mixture of hexane and ethyl acetate. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Analysis

Instrument:

- Gas chromatograph equipped with a flame ionization detector (FID) and a chiral column (e.g., a cyclodextrin-based column for enantiomeric excess determination).

GC Conditions:

- Injector Temperature: 250 °C
- Detector Temperature: 250 °C
- Oven Temperature Program: Hold at 100 °C for 3 minutes, then ramp to 160 °C at a rate of 10 °C/min, and hold for 1 minute.
- Carrier Gas: Nitrogen at a flow rate of 2.0 mL/min.
- Split Ratio: 15:1

Under these conditions, the retention times for 4-(trifluoromethyl)acetophenone and 1-[4-(trifluoromethyl)phenyl]ethanol are approximately 5.0 minutes and 7.7 minutes, respectively.

Biological Significance and Signaling Pathways

(1R)-1-[4-(trifluoromethyl)phenyl]ethanol is a crucial chiral building block for the synthesis of the C-C chemokine receptor type 5 (CCR5) antagonist AD101 (also known as SCH-350581).^[5] CCR5 is a G protein-coupled receptor that is a coreceptor for the entry of R5-tropic strains of HIV-1 into host cells.

Role in HIV-1 Entry and CCR5 Antagonism

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Caption: HIV-1 entry and the mechanism of CCR5 antagonists.

As depicted in the diagram, the HIV-1 envelope protein gp120 first binds to the CD4 receptor on the surface of a host T-cell. This binding induces a conformational change in gp120, allowing it to then bind to the CCR5 co-receptor. This co-receptor binding is a critical step that triggers further conformational changes, leading to the fusion of the viral and cellular membranes and subsequent entry of the virus into the cell. CCR5 antagonists like AD101, which are synthesized from **(1R)-1-[4-(trifluoromethyl)phenyl]ethanol**, act by binding to the CCR5 receptor and blocking its interaction with gp120. This prevents viral entry and subsequent replication.

Potential Role in Alzheimer's Disease

Recent research has also investigated AD101 for the treatment of Alzheimer's disease. In this context, AD101 is proposed to act as a T-type calcium channel modulator.[6] By influencing calcium influx into presynaptic neurons, it is thought to enhance the release of the neurotransmitter acetylcholine.[7] Upregulation of cholinergic neurotransmission is a therapeutic strategy for improving cognitive function in Alzheimer's patients.

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Caption: Proposed mechanism of AD101 in enhancing cholinergic neurotransmission.

The diagram illustrates the proposed mechanism of action for AD101 in a cholinergic neuron. By modulating T-type calcium channels on the presynaptic terminal, AD101 is thought to facilitate calcium influx, which in turn triggers the release of acetylcholine-containing vesicles into the synaptic cleft. The increased presence of acetylcholine in the synapse leads to greater stimulation of postsynaptic acetylcholine receptors, a process that is associated with improved cognitive function.

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